2-Acetamido-4-fluorobenzoic acid
Overview
Description
2-Acetamido-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 . It is also known by its CAS number 394-27-4 .
Molecular Structure Analysis
The molecular structure of 2-Acetamido-4-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, an acetamido group, and a carboxylic acid group .Chemical Reactions Analysis
The specific chemical reactions involving 2-Acetamido-4-fluorobenzoic acid are not provided in the search results .Physical And Chemical Properties Analysis
2-Acetamido-4-fluorobenzoic acid has a molecular weight of 197.16 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 408.7±35.0 °C at 760 mmHg, and a flash point of 201.0±25.9 °C . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 freely rotating bonds .Scientific Research Applications
Anticancer Activity
2-Acetamido-4-fluorobenzoic acid derivatives have been studied for their potential anticancer activity. For instance, derivatives like 6-fluorobenzo[b]pyran-4-one and its related compounds have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Cholinesterase Inhibition
Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes important in the breakdown of neurotransmitters. Compounds synthesized from 4-fluorobenzoic acid and tetrahydroacridine showed properties of inhibition of acetyl- and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's (Szymański et al., 2012).
Antimicrobial Activity
Various derivatives of 4-fluorobenzoic acid have been synthesized and tested for their antifungal properties. For example, compounds like 4-fluorobenzoic acid hydrazide derivatives demonstrated inhibitory activity against Candida pathogens and other plant pathogenic fungi, showing potential as antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Biodegradation and Environmental Implications
Studies on the biodegradation of fluorobenzoate isomers by certain microorganisms have provided insights into the metabolism of aromatic acids in the environment. For instance, Syntrophus aciditrophicus has been observed to metabolize fluorobenzoate isomers, aiding in understanding the environmental fate of such compounds (Mouttaki et al., 2008).
Synthesis and Characterization
The synthesis and characterization of various fluorinated benzoic acid derivatives, including 2-acetamido-4-fluorobenzoic acid, have been widely studied. These studies provide essential data on the physical and chemical properties of these compounds, which is crucial for their application in various fields (Jing Xiong).
Safety And Hazards
2-Acetamido-4-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur with single exposure, particularly affecting the respiratory system . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Future Directions
properties
IUPAC Name |
2-acetamido-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDKDYHEFCPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370972 | |
Record name | 2-Acetamido-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-fluorobenzoic acid | |
CAS RN |
394-27-4 | |
Record name | 2-(Acetylamino)-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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